molecular formula C18H24N2 B12647434 Tubifolidine CAS No. 6883-33-6

Tubifolidine

Cat. No.: B12647434
CAS No.: 6883-33-6
M. Wt: 268.4 g/mol
InChI Key: QSQOLCZSZHPZBY-FGPFUNDFSA-N
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Description

Tubifolidine is a member of the Strychnos alkaloids, a class of structurally complex compounds known for their diverse biological properties. These alkaloids are typically isolated from various plant sources and have garnered significant interest due to their physiological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of tubifolidine involves an 11-step process to construct the ABCDE pentacyclic framework of the Strychnos alkaloids. Key steps include the cyclization reaction of tetrahydrocarbazoles bearing a nitrilealkyl side chain at the C-2 position, mediated by tetrachloro-1,4-benzoquinone, and the intramolecular addition of the amide as the nucleophile .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tubifolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include tetrachloro-1,4-benzoquinone, benzyl azide, and various acids and bases for cyclization and substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tubifolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed physiological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Tubifolidine is structurally related to other Strychnos alkaloids, including:

  • Geissoschizoline
  • Akuammicine
  • Strychnopivotine
  • Dasycarpidone
  • Uleine

Uniqueness

What sets this compound apart from these similar compounds is its unique pentacyclic structure and the specific functional groups it contains. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

CAS No.

6883-33-6

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

(1S,9S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-triene

InChI

InChI=1S/C18H24N2/c1-2-12-11-20-8-7-18-14-5-3-4-6-15(14)19-16(18)9-13(12)10-17(18)20/h3-6,12-13,16-17,19H,2,7-11H2,1H3/t12-,13+,16+,17+,18+/m1/s1

InChI Key

QSQOLCZSZHPZBY-FGPFUNDFSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C[C@@H]3NC5=CC=CC=C45

Canonical SMILES

CCC1CN2CCC34C2CC1CC3NC5=CC=CC=C45

Origin of Product

United States

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